Ethylidenecyclooctane
Overview
Description
Ethylidenecyclooctane is an organic compound with the molecular formula C10H18. It is a member of the cycloalkane family, characterized by a ring structure with an ethylidene group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenecyclooctane can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with ethylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors with precise control over reaction parameters. The process often involves the use of catalysts to enhance the reaction rate and selectivity. The final product is then purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethylidenecyclooctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclooctane derivatives.
Substitution: It can participate in substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed:
Oxidation: Cyclooctanone, cyclooctanoic acid.
Reduction: Cyclooctane.
Substitution: Halogenated cyclooctane derivatives.
Scientific Research Applications
Ethylidenecyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethylidenecyclooctane involves its interaction with various molecular targets. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
Cyclooctane: A simpler cycloalkane with no ethylidene group.
Cyclooctene: Contains a double bond within the ring structure.
Cyclooctadiene: Contains two double bonds within the ring structure.
Uniqueness: Ethylidenecyclooctane is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
ethylidenecyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2H,3-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKCFIRHYCWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173478 | |
Record name | Ethylidenecyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-51-9 | |
Record name | Ethylidenecyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylidenecyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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